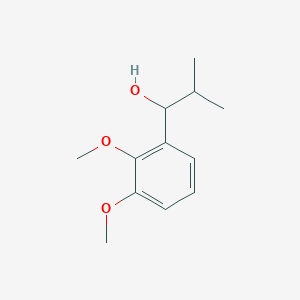
1,1'-(3,4-Dihydroisoquinoline-2,5(1H)-diyl)diethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(3,4-Dihydroisoquinoline-2,5(1H)-diyl)diethanone is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3,4-Dihydroisoquinoline-2,5(1H)-diyl)diethanone typically involves the following steps:
Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with an aminoacetaldehyde diethyl acetal in the presence of an acid catalyst.
Reduction: The resulting isoquinoline derivative is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to form the 3,4-dihydroisoquinoline derivative.
Acylation: The final step involves the acylation of the 3,4-dihydroisoquinoline derivative with acetic anhydride or acetyl chloride to yield 1,1’-(3,4-Dihydroisoquinoline-2,5(1H)-diyl)diethanone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,1’-(3,4-Dihydroisoquinoline-2,5(1H)-diyl)diethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives.
科学研究应用
1,1’-(3,4-Dihydroisoquinoline-2,5(1H)-diyl)diethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its activity on central nervous system receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in research to understand its interactions with biological macromolecules and its potential effects on cellular processes.
Industrial Applications: It may be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,1’-(3,4-Dihydroisoquinoline-2,5(1H)-diyl)diethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Isoquinoline: A parent compound with a similar structure but lacking the dihydro and ethanone groups.
Quinoline: A structurally related compound with a nitrogen atom at a different position in the ring.
Tetrahydroisoquinoline: A fully saturated derivative of isoquinoline.
Uniqueness
1,1’-(3,4-Dihydroisoquinoline-2,5(1H)-diyl)diethanone is unique due to its specific substitution pattern and the presence of the ethanone groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
108825-20-3 |
|---|---|
分子式 |
C13H15NO2 |
分子量 |
217.26 g/mol |
IUPAC 名称 |
1-(2-acetyl-3,4-dihydro-1H-isoquinolin-5-yl)ethanone |
InChI |
InChI=1S/C13H15NO2/c1-9(15)12-5-3-4-11-8-14(10(2)16)7-6-13(11)12/h3-5H,6-8H2,1-2H3 |
InChI 键 |
JAHPURCLSLXXIA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=CC2=C1CCN(C2)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-(5-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde](/img/structure/B11926402.png)

![(5S)-6-(5-chloropyridin-2-yl)-7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate hydrochloride](/img/structure/B11926425.png)
![2-Chloro-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B11926426.png)







